PSB-KK1445

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

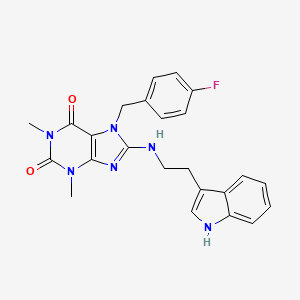

7-[(4-fluorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O2/c1-29-21-20(22(32)30(2)24(29)33)31(14-15-7-9-17(25)10-8-15)23(28-21)26-12-11-16-13-27-19-6-4-3-5-18(16)19/h3-10,13,27H,11-12,14H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZXYZSTEKMPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885896-54-8 | |

| Record name | 7-[(4-fluorophenyl)methyl]-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PSB-KK1445, a Potent and Selective GPR18 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-KK1445 is a novel, synthetic, small-molecule agonist that demonstrates high potency and selectivity for the G protein-coupled receptor 18 (GPR18), an orphan receptor implicated in various physiological and pathophysiological processes, including immune response, inflammation, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology and drug discovery investigating the therapeutic potential of targeting GPR18.

Core Mechanism of Action: Selective GPR18 Agonism

This compound acts as a potent and selective agonist at the human and mouse G protein-coupled receptor 18 (GPR18)[1][2]. Its primary mechanism of action involves binding to GPR18 and initiating downstream intracellular signaling cascades. The potency of this compound has been primarily characterized through β-arrestin recruitment assays, a common method for quantifying the engagement of G protein-coupled receptors by their ligands[2].

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound and its closely related analog, PSB-KK-1415.

Table 1: Potency of GPR18 Agonists

| Compound | Target | Assay Type | EC50 (nM) | Reference |

| This compound | Human GPR18 | β-arrestin recruitment | 45.4 | [1][2] |

| This compound | Mouse GPR18 | β-arrestin recruitment | 124 | |

| PSB-KK-1415 | Human GPR18 | β-arrestin recruitment | 19.1 | [2] |

Table 2: Selectivity Profile of this compound

| Compound | Off-Target | Selectivity | Reference |

| This compound | Cannabinoid Receptor 1 (CB1) | >200-fold | [1] |

| This compound | Cannabinoid Receptor 2 (CB2) | >200-fold | [1] |

| This compound | GPR55 | >200-fold | [1] |

| This compound | GPR183 | >200-fold | [1] |

GPR18 Signaling Pathways

Upon activation by an agonist like this compound, GPR18 is known to couple to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular events that can include the modulation of adenylyl cyclase activity, changes in intracellular calcium levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). Furthermore, agonist binding to GPR18 also triggers the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and related GPR18 agonists.

β-Arrestin Recruitment Assay

This assay is a primary method for determining the potency of GPR18 agonists.

-

Principle: This cell-based assay measures the recruitment of β-arrestin to the activated GPR18. The interaction is detected using an enzyme fragment complementation system, where the GPCR is tagged with a small enzyme fragment and β-arrestin is fused to a larger, inactive enzyme fragment. Ligand-induced recruitment brings the fragments together, forming a functional enzyme that generates a chemiluminescent signal.

-

Cell Line: CHO-K1 cells stably co-expressing human GPR18 fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor fragment (DiscoverX PathHunter®).

-

Protocol:

-

Cell Plating: Cells are seeded in 384-well white, solid-bottom assay plates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: this compound is serially diluted in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

-

Agonist Stimulation: The diluted compound is added to the wells, and the plate is incubated for 90 minutes at 37°C.

-

Signal Detection: PathHunter® detection reagents are added to each well, and the plate is incubated for 60 minutes at room temperature in the dark.

-

Data Acquisition: Chemiluminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the response of a reference agonist, and EC50 values are calculated using a sigmoidal dose-response curve fit.

-

References

PSB-KK1445: An In-Depth Technical Guide to its GPR18 Agonist Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PSB-KK1445, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18). The information compiled herein is intended to support further research and development efforts targeting this receptor.

Introduction to this compound

This compound has been identified as a highly selective agonist for the GPR18 receptor.[1][2][3] Its potency and selectivity make it a valuable tool for elucidating the physiological and pathophysiological roles of GPR18, a receptor implicated in various processes including inflammation, pain perception, and metabolism. Understanding the detailed selectivity profile of this compound is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential.

GPR18 Agonist Potency of this compound

This compound demonstrates potent agonism at both human and mouse GPR18. The potency has been primarily characterized using β-arrestin recruitment assays.

Table 1: GPR18 Agonist Potency of this compound

| Species | Assay Type | Parameter | Value (nM) |

| Human | β-arrestin recruitment | EC50 | 45.4[1][2][4][5][6] |

| Mouse | β-arrestin recruitment | EC50 | 124[1] |

Off-Target Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity against other potential targets. This compound has been shown to be highly selective for GPR18 over other related cannabinoid and cannabinoid-like receptors.

Table 2: Selectivity of this compound against Related Receptors

| Off-Target | Selectivity Fold vs. Human GPR18 |

| Cannabinoid Receptor 1 (CB1) | >200-fold[1][2][4][5] |

| Cannabinoid Receptor 2 (CB2) | >200-fold[1][2][4][5] |

| GPR55 | >200-fold[1][2][4][5] |

| GPR183 | >200-fold[1][2][4][5] |

Note: For a comprehensive safety assessment, it is recommended to screen this compound against a broader panel of receptors, ion channels, and enzymes, such as those offered by Eurofins' SafetyScreen44 panel.[7][8] This panel assesses activity at targets known to be associated with adverse drug reactions.

GPR18 Signaling Pathways

Activation of GPR18 can initiate multiple downstream signaling cascades. The receptor is known to couple to Gαi/o and Gαq proteins, leading to modulation of intracellular second messengers and activation of kinase pathways. The phenomenon of biased agonism, where a ligand preferentially activates one signaling pathway over another, has also been suggested for GPR18.[9][10]

Caption: GPR18 Signaling Pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are generalized protocols for key assays used to characterize GPR18 agonists.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to an activated GPCR.

Caption: β-Arrestin Recruitment Assay Workflow.

Detailed Methodology:

-

Cell Culture: Use a cell line, such as CHO-K1, stably expressing the human GPR18 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. Maintain cells in an appropriate growth medium supplemented with antibiotics for selection.

-

Cell Plating: Harvest and resuspend cells in an appropriate assay medium. Dispense the cell suspension into a 384-well white, solid-bottom assay plate. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Compound Addition and Incubation: Add the diluted compound to the cell plate. Incubate the plate for 90 minutes at 37°C.

-

Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions. Add the detection reagent to each well of the assay plate.

-

Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow for signal development. Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal agonist control (100% activation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, typically those coupled to Gαq.

Caption: Intracellular Calcium Mobilization Assay Workflow.

Detailed Methodology:

-

Cell Culture: Use a cell line, such as HEK293, stably expressing the human GPR18 receptor.

-

Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom assay plate and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion. Remove the cell culture medium and add the dye-loading buffer to the cells. Incubate for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Fluorescence Measurement: Use a fluorescent plate reader with an integrated liquid handling system to add the compound to the wells while simultaneously measuring the fluorescence intensity kinetically.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data and plot the response against the compound concentration to calculate the EC50.

Conclusion

This compound is a potent and highly selective GPR18 agonist, making it an invaluable pharmacological tool for investigating the biology of this receptor. Its selectivity against key related receptors has been established, although broader off-target profiling is recommended for comprehensive safety assessment. The provided experimental protocols offer a foundation for further functional characterization of this compound and other GPR18-targeting compounds. This technical guide serves as a resource for researchers aiming to leverage this compound in their studies of GPR18-mediated signaling and its role in health and disease.

References

- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Structure-Activity Relationship of PSB-KK1445, a Potent and Selective GPR18 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 18 (GPR18) has emerged as a promising, yet underexplored, therapeutic target for a range of conditions including immunological disorders and cancer. The lack of potent and selective pharmacological tools has historically hindered the elucidation of its physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a novel series of 8-amino-1,3-dimethylpurine-2,6-dione derivatives, culminating in the identification of PSB-KK1445 as a highly potent and selective GPR18 agonist. This document details the quantitative SAR data, experimental protocols for chemical synthesis and biological evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction

GPR18 is an orphan G protein-coupled receptor that has been implicated in various physiological processes. While initially suggested to be a novel cannabinoid receptor due to its activation by Δ⁹-tetrahydrocannabinol (THC), the field has lacked truly selective agonists to probe its function without confounding effects on the classical cannabinoid receptors (CB₁ and CB₂). The development of such tools is paramount for validating GPR18 as a drug target. This guide focuses on a series of purine-dione based compounds that have been systematically modified to understand the structural requirements for potent and selective GPR18 agonism, leading to the discovery of this compound.

Structure-Activity Relationship (SAR) Analysis

The core of this investigation is a systematic exploration of the SAR of 8-amino-1,3-dimethylpurine-2,6-diones. The following tables summarize the key findings, presenting the chemical structures and corresponding biological activities of this compound and its analogs.

Table 1: In Vitro Activity of Key Compounds at Human GPR18

| Compound | R¹ | R² | hGPR18 EC₅₀ (nM) |

| This compound (50) | 7-[(4-fluorophenyl)methyl] | 8-[2-(1H-indol-3-yl)ethylamino] | 45.4 |

| PSB-KK1415 (51) | 7-[(4-fluorophenyl)methyl] | 8-[2-(5-fluoro-1H-indol-3-yl)ethylamino] | 19.1 |

Table 2: Selectivity Profile of this compound and PSB-KK1415

| Compound | hCB₁ Ki (nM) | hCB₂ Ki (nM) | hGPR55 EC₅₀ (nM) | hGPR183 EC₅₀ (nM) |

| This compound (50) | >10,000 | >10,000 | >10,000 | >10,000 |

| PSB-KK1415 (51) | >10,000 | 480 | >10,000 | >10,000 |

SAR Summary: The data reveals that the 8-amino-1,3-dimethylpurine-2,6-dione scaffold is a viable starting point for developing GPR18 agonists. The substitution at the 7- and 8-positions of the purine (B94841) ring is critical for activity. Specifically, a 7-(substituted-benzyl) group and an 8-(substituted-phenethylamino) moiety are key pharmacophoric elements. This compound, with a 7-(4-fluorobenzyl) group and an 8-[2-(1H-indol-3-yl)ethylamino] substituent, demonstrates high potency at GPR18.[1] Notably, the introduction of a fluorine atom at the 5-position of the indole (B1671886) ring in PSB-KK1415 increases potency but slightly reduces selectivity against the CB₂ receptor.[1] this compound exhibits exceptional selectivity, with over 200-fold preference for GPR18 over CB₁, CB₂, GPR55, and GPR183.[1]

Experimental Protocols

General Chemical Synthesis

The synthesis of the 8-amino-1,3-dimethylpurine-2,6-dione derivatives follows a multi-step sequence. The key steps involve the appropriate substitution at the N7 and C8 positions of the purine-2,6-dione (B11924001) core.

Workflow for the Synthesis of this compound:

Detailed Protocol for the Synthesis of this compound (Compound 50): A detailed, step-by-step synthetic procedure would be provided in the full publication, including reaction conditions, purification methods (e.g., column chromatography), and analytical characterization (e.g., ¹H NMR, ¹³C NMR, mass spectrometry) to confirm the structure and purity of the final compound.

Biological Assays

The potency of the synthesized compounds as GPR18 agonists was determined using a β-arrestin recruitment assay. This assay measures the interaction of β-arrestin with the activated GPR18, a key step in G protein-coupled receptor signaling and desensitization.

Experimental Workflow for β-Arrestin Recruitment Assay:

Protocol Details: Human embryonic kidney (HEK293) cells stably expressing either human or mouse GPR18 are utilized. These cells are further engineered to express a reporter system that generates a detectable signal upon β-arrestin binding to the activated receptor. Compounds are serially diluted and added to the cells. Following an incubation period, the signal is measured, and the data are analyzed using non-linear regression to determine the EC₅₀ values.

To assess the selectivity of the compounds, radioligand binding assays were performed for the human cannabinoid receptors CB₁ and CB₂. These assays measure the ability of the test compounds to displace a radiolabeled ligand from the receptor, thereby determining their binding affinity (Ki).

Protocol Details: Membrane preparations from cells expressing either hCB₁ or hCB₂ were incubated with a specific radioligand (e.g., [³H]CP55,940) and various concentrations of the test compounds. After reaching equilibrium, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting. The IC₅₀ values were determined and converted to Ki values using the Cheng-Prusoff equation.

GPR18 Signaling Pathway

Activation of GPR18 by an agonist like this compound is known to initiate intracellular signaling cascades. While GPR18 signaling is still under active investigation, it is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, GPR18 activation can lead to the recruitment of β-arrestin.

Conclusion

The development of this compound represents a significant advancement in the study of GPR18. Its high potency and exceptional selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor. The structure-activity relationships detailed in this guide provide a clear roadmap for the future design of even more optimized GPR18 agonists for potential therapeutic applications in areas such as oncology and immunology. Further studies utilizing this compound are warranted to fully unlock the therapeutic potential of targeting GPR18.

References

Technical Whitepaper: A Tale of Two Molecules - Unraveling the Discovery and Synthesis of the GPR18 Agonist PSB-KK1445 and the Gq/11 Inhibitor YM-254890

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial intelligence suggested an inquiry into PSB-KK1445 as a Gq/11 protein inhibitor. However, extensive investigation of scientific literature reveals that this compound is, in fact, a potent and selective agonist of the G protein-coupled receptor GPR18.[1][2][3][4] This whitepaper will first address the discovery and synthesis of this compound in its correct context as a GPR18 agonist. Subsequently, to satisfy the interest in Gq/11 inhibition, this guide will provide a detailed overview of a well-characterized and selective Gq/11 inhibitor, YM-254890.

Part 1: this compound - A Selective GPR18 Agonist

Discovery of this compound

This compound was developed as part of a research effort to create potent and selective agonists for the orphan G protein-coupled receptor GPR18, a promising drug target in immunology and cancer.[2] The discovery stemmed from structure-activity relationship (SAR) studies aimed at optimizing lead compounds to enhance their affinity and selectivity for GPR18 over other cannabinoid receptors.[2]

The research identified compound 50, later designated this compound, as a highly selective GPR18 agonist.[2] This molecule demonstrated significant potency at both human and mouse GPR18 with minimal species differences, a desirable characteristic for translational research.[2]

Quantitative Data for this compound

The pharmacological properties of this compound have been characterized, revealing its high potency and selectivity.

| Parameter | Species | Value | Assay | Reference |

| EC₅₀ | Human | 45.4 nM | β-arrestin recruitment | [2][4] |

| EC₅₀ | Mouse | 124 nM | β-arrestin recruitment | [4] |

| Selectivity | - | >200-fold vs. CB₁/CB₂ receptors, GPR55, and GPR183 | - | [2][4] |

Experimental Protocols: β-Arrestin Recruitment Assay

The potency of this compound at the GPR18 receptor was determined using a β-arrestin recruitment assay, a common method to quantify GPCR activation.

Objective: To measure the ability of a compound to induce the interaction between GPR18 and β-arrestin, a key step in GPCR signaling and desensitization.

Methodology:

-

Cell Culture: HEK293 cells are engineered to stably express the human GPR18 receptor.

-

Assay Principle: The assay utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation. The GPR18 receptor is fused to one part of a reporter system (e.g., a luciferase), and β-arrestin is fused to the other part (e.g., a fluorescent protein).

-

Ligand Stimulation: The engineered cells are treated with varying concentrations of the test compound (this compound).

-

Signal Detection: Upon agonist binding to GPR18, the receptor undergoes a conformational change, leading to the recruitment of β-arrestin. This brings the two parts of the reporter system into close proximity, generating a detectable signal (e.g., light emission in BRET).

-

Data Analysis: The intensity of the signal is measured at each compound concentration. The data are then plotted on a dose-response curve to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

GPR18 Signaling Pathway

The GPR18 receptor is known to couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Part 2: YM-254890 - A Selective Gq/11 Inhibitor

Discovery of YM-254890

YM-254890 is a cyclic depsipeptide that was isolated from the culture broth of the bacterium Chromobacterium sp.[5] It was identified as a potent inhibitor of ADP-induced platelet aggregation.[5] Subsequent studies revealed that its mechanism of action involves the selective inhibition of the Gq/11 subfamily of G proteins.[5][6] YM-254890 functions by binding to a hydrophobic cleft in the Gαq subunit, stabilizing the inactive GDP-bound form and preventing the exchange of GDP for GTP, which is a crucial step in G protein activation.[6]

Quantitative Data for YM-254890

The inhibitory activity of YM-254890 has been quantified across various cellular assays.

| Parameter | Assay | Value | Reference |

| IC₅₀ | ADP-induced platelet aggregation | 0.37 - 0.51 µM | [5] |

| IC₅₀ | 2MeSADP-induced [Ca²⁺]ᵢ increase in P2Y₁-C6-15 cells | 0.031 µM | [5] |

| IC₅₀ | ATP/UTP-induced Ca²⁺ increase in HCAE cells (P2Y₂ receptor) | 50 nM | |

| IC₅₀ | Carbachol-induced IP₁ production in CHO cells (M₁ receptor) | 95 nM | [7] |

Experimental Protocols: Measurement of Intracellular Calcium Mobilization

A common method to assess the inhibitory effect of YM-254890 on Gq/11-mediated signaling is to measure changes in intracellular calcium concentration ([Ca²⁺]ᵢ).

Objective: To determine the concentration-dependent inhibition of Gq/11-coupled receptor-mediated calcium release by YM-254890.

Methodology:

-

Cell Culture and Dye Loading: A suitable cell line endogenously or recombinantly expressing a Gq/11-coupled receptor (e.g., P2Y₁ or M₁ muscarinic receptor) is cultured. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Pre-incubation with Inhibitor: The dye-loaded cells are pre-incubated with various concentrations of YM-254890 for a specified period.

-

Agonist Stimulation: The cells are then stimulated with a known agonist for the Gq/11-coupled receptor (e.g., 2MeSADP for P2Y₁ or carbachol (B1668302) for M₁).

-

Fluorescence Measurement: The fluorescence intensity of the calcium indicator is measured over time using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence signal in the presence of the inhibitor is compared to the signal in the absence of the inhibitor. The percentage of inhibition is calculated for each concentration of YM-254890, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Synthesis of YM-254890

The total synthesis of YM-254890 is a complex process due to its cyclic depsipeptide structure containing several non-standard amino acids.[7][8] A convergent synthetic strategy has been developed, which involves the synthesis of linear peptide fragments followed by a final macrolactamization step to form the cyclic structure.[7][9] This synthetic route has also enabled the creation of analogues for structure-activity relationship studies.[8][9]

Gq/11 Signaling Pathway and Inhibition by YM-254890

Gq/11 proteins, when activated by a GPCR, stimulate phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. YM-254890 inhibits this pathway by preventing the activation of the Gq/11 protein.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: PSB-KK1445 EC50 Value for Human GPR18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of PSB-KK1445, a potent and selective agonist for the human G protein-coupled receptor 18 (GPR18). The document focuses on the half-maximal effective concentration (EC50) of this compound, presenting the key quantitative data, a detailed experimental protocol for its determination, and relevant signaling pathway information.

Quantitative Data Summary

This compound has been identified as a highly potent agonist for the human GPR18 receptor. The EC50 value, a critical measure of a drug's potency, was determined to be in the nanomolar range, indicating a strong binding affinity and activation of the receptor. This data is summarized in the table below.

| Compound | Receptor | Assay Type | EC50 (nM) | Reference |

| This compound | Human GPR18 | β-arrestin recruitment | 45.4 | [1] |

GPR18 Signaling Pathways

GPR18, a class A rhodopsin-like GPCR, is known to couple to several intracellular signaling cascades upon activation. The primary signaling pathways involve Gαi/o and Gαq/11 proteins. Activation of these pathways can lead to downstream effects such as the modulation of adenylyl cyclase activity, intracellular calcium mobilization, and activation of the mitogen-activated protein kinase (MAPK) cascade. The recruitment of β-arrestin, as utilized in the determination of this compound's EC50, is a key event in G protein-independent signaling and receptor desensitization.

The following diagram illustrates the general signaling pathways associated with GPR18 activation.

Experimental Protocol: β-Arrestin Recruitment Assay

The EC50 value of this compound for human GPR18 was determined using a β-arrestin recruitment assay. While the specific experimental details from the primary publication by Mahardhika et al. (2024) are not fully available, the following protocol describes a representative PathHunter® β-arrestin assay, a widely used method for such determinations.

Objective: To measure the potency of this compound in inducing β-arrestin recruitment to the human GPR18 receptor.

Principle: This assay utilizes enzyme fragment complementation (EFC). The GPR18 receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced activation of GPR18, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Materials:

-

PathHunter® CHO-K1 cells stably co-expressing human GPR18-PK and β-arrestin-EA (DiscoverX or similar)

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

Control agonist (e.g., Δ9-THC)

-

384-well white, solid-bottom, tissue-culture treated assay plates

-

PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Lysis/Substrate Buffer)

-

Luminometer

Procedure:

-

Cell Culture and Plating:

-

Culture the PathHunter® GPR18 β-arrestin cells according to the supplier's instructions.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 2.5 x 10^5 cells/mL).

-

Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to generate a range of concentrations (e.g., from 1 pM to 10 µM).

-

Prepare a positive control using a known GPR18 agonist and a negative control with assay buffer containing the same final DMSO concentration.

-

-

Agonist Stimulation:

-

Add 5 µL of the diluted this compound, control agonist, or vehicle to the respective wells of the cell plate.

-

Incubate the plate at 37°C for 90 minutes.

-

-

Signal Detection:

-

Equilibrate the PathHunter® Detection Reagents to room temperature.

-

Prepare the detection reagent mixture according to the manufacturer's instructions.

-

Add 12.5 µL of the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Subtract the average background signal (from vehicle control wells) from all other readings.

-

Normalize the data to the maximum signal obtained with a saturating concentration of the control full agonist (set to 100%).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

The following diagram outlines the workflow for the β-arrestin recruitment assay.

This technical guide provides essential information regarding the EC50 value of this compound for human GPR18. The high potency of this compound, as demonstrated by its nanomolar EC50 value, underscores its potential as a valuable tool for studying GPR18 pharmacology and as a lead compound for the development of novel therapeutics targeting this receptor.

References

The Chemical Probe PSB-KK1445: An In-depth Technical Guide for GPR18 Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging ties to the endocannabinoid system, represents a promising therapeutic target for a range of physiological processes, including immune responses, pain, and cancer. The development of selective chemical probes is paramount to elucidating the complex biology of GPR18 and validating its potential as a drug target. This technical guide provides a comprehensive overview of PSB-KK1445, a potent and selective agonist for GPR18, designed to serve as a critical tool for researchers in pharmacology and drug discovery.

Chemical and Physical Properties of this compound

This compound is a synthetic organic small molecule with the following identifiers:

-

Chemical Name: 7-[(4-fluorophenyl)methyl]-3,7-dihydro-8-[[2-(1H-indol-3-yl)ethyl]amino]-1,3-dimethyl-1H-purine-2,6-dione

-

Molecular Formula: C₂₄H₂₃FN₆O₂

-

CAS Number: 885896-54-8

-

SMILES: Cn1c(=O)c2c(nc(NCCc3c[nH]c4ccccc34)n2Cc2ccc(F)cc2)n(C)c1=O

Quantitative Data: In Vitro Pharmacology

This compound has been characterized as a potent and selective agonist of the GPR18 receptor. Its pharmacological profile has been primarily determined through β-arrestin recruitment assays.

| Parameter | Species | Assay Type | Value | Selectivity | Reference |

| EC₅₀ | Human | β-arrestin recruitment | 45.4 nM | >200-fold vs. CB₁/CB₂, GPR55, GPR183 | [Mahardhika et al., 2024] |

| EC₅₀ | Mouse | β-arrestin recruitment | 124 nM | Not specified | [Mahardhika et al., 2024] |

| Kᵢ | Human | Radioligand Binding | >10 µM | (for CB₁ and CB₂) | [Mahardhika et al., 2024] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described in the primary literature by Mahardhika, A.B., et al. in the Journal of Medicinal Chemistry, 2024. Researchers are directed to this publication and its supplementary materials for the full methodology.

β-Arrestin Recruitment Assay

The potency of this compound at the GPR18 receptor is typically determined using a β-arrestin recruitment assay, such as the PathHunter® assay from DiscoverX. The following is a generalized protocol based on established methods for this assay format. For the specific conditions used for this compound, refer to Mahardhika et al., 2024.

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the GPR18 receptor, a hallmark of GPCR activation.

Materials:

-

CHO-K1 cells stably co-expressing human GPR18 fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and selection antibiotics).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution in DMSO.

-

Control agonist (e.g., Δ⁹-THC).

-

PathHunter® Detection Reagents.

-

White, solid-bottom 384-well assay plates.

Procedure:

-

Cell Culture: Maintain the engineered CHO-K1 cell line according to the supplier's instructions.

-

Cell Plating: Harvest cells and resuspend in assay buffer to the desired density. Dispense the cell suspension into the wells of a 384-well plate.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of a known GPR18 agonist as a positive control and vehicle (DMSO) as a negative control.

-

Compound Addition: Add the diluted compounds to the respective wells of the cell plate.

-

Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol. Incubate at room temperature for 60 minutes to allow for the enzymatic reaction to generate a chemiluminescent signal.

-

Data Acquisition: Read the chemiluminescence on a compatible plate reader.

-

Data Analysis: Normalize the data to the vehicle control and the maximal response of the control agonist. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Signaling Pathways and Experimental Workflows

GPR18 Signaling Pathway

GPR18 signaling is complex and can involve multiple downstream pathways, indicative of biased agonism.[1][2] Upon activation by an agonist like this compound, GPR18 can couple to different G protein subtypes, primarily Gαi/o and Gαq, as well as recruit β-arrestin.

Caption: GPR18 signaling pathways.

Experimental Workflow for this compound Characterization

The characterization of this compound as a chemical probe for GPR18 follows a logical progression from initial identification to in vitro and potential in vivo validation.

Caption: Workflow for this compound characterization.

In Vivo Applications

Currently, there is a lack of published in vivo studies specifically utilizing this compound. However, research on the closely related and potent GPR18 agonist, PSB-KK-1415, has demonstrated significant anti-inflammatory and anti-nociceptive effects in mouse models of colitis and inflammatory pain.[3][4] These findings suggest that this compound, as a potent and selective GPR18 agonist, holds considerable promise for in vivo investigations into the role of GPR18 in inflammation and pain.

Conclusion

This compound is a valuable and well-characterized chemical probe for the GPR18 receptor. Its high potency and selectivity make it an excellent tool for in vitro studies aimed at dissecting the physiological and pathological roles of GPR18. While in vivo data for this compound is not yet available, the promising results from related compounds suggest its potential for future in vivo validation. This guide provides a foundational resource for researchers utilizing this compound to advance our understanding of GPR18 biology and its therapeutic potential.

References

- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PSB-KK1445: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of PSB-KK1445, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18). The data and methodologies presented are compiled from the primary scientific literature to support further research and drug development efforts targeting this orphan receptor.

Core Findings: Quantitative Data Summary

This compound, also identified as compound 50 in its discovery publication, demonstrates high potency and selectivity for the GPR18 receptor. Its in vitro activity has been primarily characterized through β-arrestin recruitment assays, a common method for measuring the activation of G protein-coupled receptors.

| Parameter | Species | Receptor | Value | Assay Type |

| EC50 | Human | GPR18 | 45.4 nM | β-arrestin Recruitment |

| EC50 | Mouse | GPR18 | 124 nM | β-arrestin Recruitment |

| Selectivity | Human | CB1 | >200-fold | Functional Assay |

| Selectivity | Human | CB2 | >200-fold | Functional Assay |

| Selectivity | Human | GPR55 | >200-fold | Functional Assay |

| Selectivity | Human | GPR183 | >200-fold | Functional Assay |

Signaling Pathway and Experimental Workflow

This compound activates GPR18, leading to the recruitment of β-arrestin, a key protein in GPCR signaling and desensitization. The experimental workflow for characterizing this compound typically involves an initial functional screening followed by selectivity profiling against related receptors.

Caption: GPR18 activation by this compound and subsequent β-arrestin recruitment.

Caption: Workflow for the in vitro characterization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the GPR18 receptor upon agonist stimulation. A common commercial platform for this is the PathHunter® β-arrestin assay (DiscoverX).

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing the GPR18 receptor fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Principle: Agonist binding to GPR18 induces a conformational change, leading to receptor phosphorylation and the recruitment of β-arrestin-EA. The proximity of GPR18-PK and β-arrestin-EA allows for the complementation of the β-galactosidase enzyme fragments, forming an active enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

-

Protocol:

-

Cell Plating: Seed the engineered cells in a white, clear-bottom 384-well microplate at a density of 5,000-10,000 cells per well in cell-specific plating medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

-

Agonist Stimulation: Add the diluted compound solutions to the wells containing the cells. Incubate the plate for 60-90 minutes at 37°C.

-

Signal Detection: Add the PathHunter® detection reagent mixture to each well according to the manufacturer's instructions. Incubate at room temperature for 60 minutes to allow for signal development.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal agonist control (100% activation). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

-

Selectivity Assays (Functional)

To determine the selectivity of this compound, similar functional assays are performed on related receptors, such as the cannabinoid receptors (CB1 and CB2) and other orphan GPCRs (GPR55, GPR183).

-

Cell Lines: Use cell lines engineered to express each of the target receptors (CB1, CB2, GPR55, GPR183) in a suitable functional assay format (e.g., β-arrestin recruitment, cAMP accumulation, or calcium mobilization).

-

Protocol:

-

Follow the specific protocol for the chosen assay platform for each receptor target.

-

Test this compound over a wide range of concentrations to determine its potency (EC50) or lack thereof at each off-target receptor.

-

Selectivity Calculation: The selectivity ratio is calculated by dividing the EC50 value for the off-target receptor by the EC50 value for the primary target (GPR18). A selectivity of >200-fold indicates that the concentration of this compound required to activate the off-target receptor is more than 200 times higher than the concentration needed to activate GPR18.

-

Preliminary Efficacy of PSB-KK1445: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-KK1445 has emerged as a potent and highly selective agonist for the orphan G protein-coupled receptor 18 (GPR18), a promising therapeutic target implicated in various physiological and pathological processes, including immune modulation and cancer.[1] This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and development efforts.

Core Efficacy Data

The initial characterization of this compound has demonstrated its significant potency and selectivity for GPR18. The following tables summarize the key in vitro efficacy data.

Table 1: In Vitro Potency of this compound at Human and Mouse GPR18

| Target | Agonist | EC50 (nM) |

| Human GPR18 | This compound | 45.4 |

| Mouse GPR18 | This compound | 124 |

EC50 values were determined using a β-arrestin recruitment assay.[1]

Table 2: Selectivity Profile of this compound

| Receptor | Fold Selectivity vs. Human GPR18 |

| Cannabinoid Receptor 1 (CB1) | >200 |

| Cannabinoid Receptor 2 (CB2) | >200 |

| GPR55 | >200 |

| GPR183 | >200 |

Selectivity was determined in β-arrestin recruitment assays.[1]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.

β-Arrestin Recruitment Assay

This assay was utilized to determine the potency of this compound at human and mouse GPR18.

Objective: To measure the agonist-induced recruitment of β-arrestin 2 to the GPR18 receptor as an indicator of receptor activation.

Cell Line: CHO-K1 cells stably co-expressing human or mouse GPR18 fused to a ProLink™ tag and a β-arrestin 2-enzyme acceptor fusion protein.

Materials:

-

CHO-K1-hGPR18 or CHO-K1-mGPR18 cells

-

Assay medium: Opti-MEM

-

This compound stock solution (in DMSO)

-

PathHunter® detection reagents (DiscoveRx)

-

384-well white, solid-bottom assay plates

Procedure:

-

Cell Plating: Cells were seeded into 384-well plates at a density of 5,000 cells per well in 20 µL of assay medium and incubated overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: this compound was serially diluted in DMSO and then further diluted in assay medium to achieve the final desired concentrations. The final DMSO concentration in the assay was maintained at 0.1%.

-

Agonist Stimulation: 5 µL of the diluted this compound solutions were added to the wells containing the cells. For control wells, 5 µL of assay medium with 0.1% DMSO was added. The plates were then incubated for 90 minutes at 37°C.

-

Detection: The PathHunter® detection reagent was prepared according to the manufacturer's instructions and 12.5 µL was added to each well. The plates were incubated at room temperature for 60 minutes in the dark.

-

Data Acquisition: Chemiluminescence was measured using a suitable plate reader.

-

Data Analysis: The raw data was normalized to the response of a reference agonist and the EC50 values were calculated using a four-parameter logistic equation.

GPR18 Signaling Pathways

Activation of GPR18 by an agonist like this compound is known to initiate downstream signaling cascades. While specific studies on the pathways activated by this compound are ongoing, the general signaling mechanism of GPR18 involves coupling to Gαi/o proteins. This can lead to the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation. Furthermore, GPR18 activation can induce calcium mobilization.

Visualizing GPR18 Activation and Downstream Signaling

The following diagrams illustrate the key signaling events following GPR18 activation.

Future Directions

The preliminary data strongly support the potential of this compound as a valuable pharmacological tool for studying the physiological roles of GPR18 and as a lead compound for the development of novel therapeutics. Further in vivo studies are warranted to investigate the efficacy of this compound in relevant disease models, particularly in the areas of inflammation and oncology. Elucidation of the specific downstream signaling pathways modulated by this compound will provide a more comprehensive understanding of its mechanism of action and facilitate its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for PSB-KK1445 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the potent and selective GPR18 agonist, PSB-KK1445. This document includes detailed methodologies for key assays, a summary of quantitative data, and a visual representation of the associated signaling pathway.

Introduction

This compound is a synthetic, non-lipid-like agonist for the G protein-coupled receptor 18 (GPR18), a promising drug target implicated in immunology and cancer.[1] It exhibits high potency and selectivity for human and mouse GPR18.[1][2] Understanding its in vitro pharmacological profile is crucial for its development as a research tool and potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in a β-arrestin recruitment assay.

| Assay | Target | Species | EC50 (nM) | Reference |

| β-Arrestin Recruitment | GPR18 | Human | 45.4 | [1][2] |

| β-Arrestin Recruitment | GPR18 | Mouse | 124 | [2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

GPR18 Signaling Pathway

Activation of GPR18 by an agonist like this compound is known to initiate downstream signaling cascades through the coupling of Gαi/o and Gαq G-protein subunits. This can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn can lead to the mobilization of intracellular calcium. Furthermore, GPR18 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.

Caption: GPR18 Signaling Pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize this compound are provided below. These are based on established protocols and should be optimized for specific laboratory conditions and cell lines.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR18 receptor, a key step in GPCR desensitization and signaling. The provided EC50 values for this compound were determined using a β-arrestin recruitment assay.[1]

Principle: This protocol is based on enzyme fragment complementation (e.g., PathHunter® assay). The GPR18 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to GPR18, the two enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

CHO-K1 cells stably co-expressing human or mouse GPR18-ProLink™ and β-arrestin-Enzyme Acceptor (e.g., from DiscoveRx)

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin, streptomycin, and hygromycin B)

-

This compound

-

Assay buffer (e.g., HBSS)

-

Detection reagents (e.g., PathHunter® Detection Reagents)

-

White, solid-bottom 384-well assay plates

-

Luminometer

Procedure:

-

Cell Culture: Culture the GPR18 β-arrestin cell line according to the supplier's instructions.

-

Cell Plating:

-

Harvest cells and resuspend in cell plating reagent to a density of 2.5 x 10^5 cells/mL.

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

-

Agonist Treatment:

-

Add 5 µL of the diluted this compound or vehicle control to the wells.

-

Incubate the plate for 90 minutes at 37°C.

-

-

Detection:

-

Equilibrate the detection reagents to room temperature.

-

Add 12.5 µL of the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis:

-

Normalize the data to the vehicle control (0%) and a maximal concentration of a reference agonist (100%).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for the β-Arrestin Recruitment Assay.

cAMP Inhibition Assay

This assay is used to determine the effect of this compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger. GPR18 is known to couple to Gαi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Principle: This protocol utilizes a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor (e.g., GloSensor™). In the presence of a stimulant like forskolin (B1673556), which activates adenylyl cyclase, a Gαi/o-coupled receptor agonist will cause a decrease in the cAMP signal.

Materials:

-

HEK293 or CHO cells stably expressing human or mouse GPR18

-

Cell culture medium

-

This compound

-

Forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF cAMP kit or GloSensor™ cAMP Assay)

-

White, low-volume 384-well plates

-

Plate reader compatible with the chosen assay technology (HTRF or luminometer)

Procedure:

-

Cell Preparation: Culture GPR18-expressing cells to approximately 80-90% confluency. Harvest and resuspend the cells in assay buffer.

-

Assay Plate Setup:

-

Add the cell suspension to the wells of a 384-well plate.

-

Add a solution containing a fixed concentration of forskolin (e.g., the EC80 concentration for the cell line) and varying concentrations of this compound. Include a PDE inhibitor in the buffer.

-

For control wells, add assay buffer with forskolin (positive control) or assay buffer alone (negative control).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection:

-

For HTRF: Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents. Incubate for 60 minutes at room temperature, protected from light.

-

For GloSensor™: If using a GloSensor™ cell line, measure basal luminescence before adding the agonist/forskolin solution. Then, immediately begin kinetic luminescence readings or take an endpoint reading after 15-20 minutes.

-

-

Data Acquisition: Read the plate on the appropriate plate reader.

-

Data Analysis:

-

Plot the signal (inversely proportional to cAMP for HTRF, directly for GloSensor™) against the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition) or EC50 value.

-

Caption: Workflow for the cAMP Inhibition Assay.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following the activation of GPR18 by this compound. GPR18 can couple to Gαq proteins, which activate phospholipase C, leading to the release of calcium from intracellular stores.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to the receptor and subsequent calcium release, the dye binds to free calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time.

Materials:

-

HEK293 or CHO cells expressing human or mouse GPR18 (co-expression with a promiscuous G-protein like Gα16 may be necessary to channel the signal through the calcium pathway)

-

Cell culture medium

-

This compound

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Black, clear-bottom 96- or 384-well plates

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed the GPR18-expressing cells into the assay plate and allow them to form a confluent monolayer overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Calcium Measurement:

-

Place the assay plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

The instrument's liquid handler will then inject the this compound solutions into the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

References

Application Notes and Protocols for Utilizing PSB-KK1445 in β-arrestin Recruitment Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are prominent targets for drug discovery. Upon activation by a ligand, GPCRs undergo conformational changes that trigger intracellular signaling cascades. While historically the focus has been on G protein-mediated signaling, it is now well-established that β-arrestin recruitment to the activated receptor constitutes an equally important pathway. This recruitment not only leads to receptor desensitization and internalization but can also initiate distinct, G protein-independent signaling events. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, has opened new avenues for designing drugs with improved efficacy and reduced side effects.

PSB-KK1445 is a potent and selective agonist for the orphan GPCR, GPR18.[1][2][3] Understanding the interaction of novel compounds like this compound with the β-arrestin pathway is crucial for elucidating their full pharmacological profile. This document provides detailed application notes and protocols for employing β-arrestin recruitment assays to characterize the activity of this compound at the GPR18 receptor.

Principle of the β-arrestin Recruitment Assay

The β-arrestin recruitment assay is a cell-based method used to monitor the interaction between an activated GPCR and β-arrestin. A widely used technology for this purpose is the PathHunter® assay (DiscoverX), which is based on enzyme fragment complementation (EFC). In this system, the GPCR of interest (GPR18) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced activation of the GPCR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows for the formation of a functional enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[4]

Data Presentation

The following table summarizes the quantitative data for this compound in a β-arrestin recruitment assay at the human GPR18 receptor.

| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Human GPR18 | β-arrestin Recruitment | EC50 | 45.4 nM | [2][3] |

Signaling Pathway and Experimental Workflow

To visualize the underlying biological processes and the experimental steps, the following diagrams are provided.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a β-arrestin recruitment assay to evaluate the activity of this compound on the GPR18 receptor. This protocol is based on the principles of the DiscoverX PathHunter® assay.

Materials and Reagents

-

Cell Line: CHO-K1 cells stably co-expressing human GPR18 tagged with ProLink™ (PK) and β-arrestin2 tagged with Enzyme Acceptor (EA) (e.g., PathHunter® CHO-K1 GPR18 β-arrestin cell line).

-

Cell Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 and Hygromycin B).

-

Assay Plate: 384-well white, solid-bottom cell culture plates.

-

This compound: Stock solution in DMSO.

-

Control Agonist: A known GPR18 agonist (e.g., Δ⁹-THC) for comparison.

-

Assay Buffer: As recommended by the assay kit manufacturer.

-

Detection Reagent: PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Solution, and Cell Assay Buffer).

-

Instrumentation: Luminometer capable of reading 384-well plates.

Protocol 1: Agonist Dose-Response Assay for this compound

This protocol is designed to determine the potency (EC50) of this compound in inducing β-arrestin recruitment to GPR18.

1. Cell Culture and Plating: a. Culture the PathHunter® CHO-K1 GPR18 β-arrestin cells in T75 flasks at 37°C in a humidified 5% CO₂ incubator. b. When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Dilute the cells to a final concentration of 2.5 x 10⁵ cells/mL. e. Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well). f. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Ligand Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay does not exceed 0.5%. c. Prepare a similar dilution series for a known GPR18 agonist as a positive control. d. Prepare a vehicle control (assay buffer with the same final DMSO concentration as the test compounds).

3. Agonist Stimulation: a. Carefully remove the culture medium from the wells. b. Add 5 µL of the diluted this compound, control agonist, or vehicle to the respective wells. c. Incubate the plate for 90 minutes at 37°C.

4. Signal Detection: a. Equilibrate the PathHunter® detection reagents to room temperature. b. Prepare the detection reagent solution according to the manufacturer's instructions. c. Add 12.5 µL of the detection reagent solution to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light. e. Measure the chemiluminescent signal using a luminometer.

5. Data Analysis: a. Subtract the average signal from the vehicle control wells (background) from all other readings. b. Normalize the data to the maximum signal obtained with the reference full agonist (set to 100%). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Protocol 2: Antagonist Mode Assay (Optional)

This protocol can be used to determine if a test compound can inhibit the agonist-induced β-arrestin recruitment. While this compound is an agonist, this protocol is provided for broader applicability with other test compounds.

1. Cell Plating and Ligand Preparation: a. Follow steps 1a-f and 2a-d from Protocol 1 for cell plating and preparation of the antagonist test compound.

2. Antagonist Incubation: a. Add 2.5 µL of the diluted antagonist to the wells containing the cells. b. Incubate the plate for 30 minutes at 37°C.

3. Agonist Challenge: a. Prepare a solution of a known GPR18 agonist at a concentration that elicits a submaximal response (typically EC80). b. Add 2.5 µL of the EC80 agonist solution to the wells. c. Incubate the plate for an additional 90 minutes at 37°C.

4. Signal Detection and Data Analysis: a. Follow steps 4a-e from Protocol 1 for signal detection. b. For data analysis, calculate the percentage of inhibition caused by the antagonist at each concentration. c. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Troubleshooting and Considerations

-

Low Signal-to-Background Ratio: Optimize cell number per well and incubation times. Ensure the health and passage number of the cell line are consistent.

-

High Well-to-Well Variability: Ensure proper mixing of cells and reagents. Use a multichannel pipette for additions to the plate.

-

DMSO Effects: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%).

-

Biased Agonism: It is important to note that some GPR18 ligands have been shown to be biased agonists, meaning they may preferentially activate either the G protein or the β-arrestin pathway.[5][6] Therefore, it is recommended to also perform a G protein-dependent assay (e.g., cAMP or calcium mobilization assay) to obtain a complete signaling profile of the test compound.

By following these application notes and protocols, researchers can effectively utilize β-arrestin recruitment assays to characterize the pharmacological properties of this compound and other ligands targeting GPR18, thereby gaining valuable insights for drug discovery and development.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Studying P2Y1 Receptor-Mediated Calcium Mobilization

Topic: P2Y₁ Receptor Antagonism in Calcium Mobilization Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The P2Y₁ receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in numerous physiological processes, including platelet aggregation and neurotransmission.[1] Its activation triggers a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i), making it a significant therapeutic target.[2][3] These application notes provide a detailed guide for studying the inhibition of P2Y₁ receptor-mediated calcium mobilization, a critical step in the pharmacological profiling of novel P2Y₁ antagonists. While the initial query mentioned PSB-KK1445, current pharmacological data identifies it as a selective agonist for the GPR18 receptor, a cannabinoid-like orphan GPCR.[4] Therefore, for the purpose of these notes, we will focus on a well-characterized and selective P2Y₁ antagonist, MRS2500 , as a representative compound for outlining experimental protocols and data presentation.[1][5]

P2Y₁ Receptor Signaling Pathway

Activation of the P2Y₁ receptor by its endogenous agonist ADP initiates a well-defined signaling pathway.[2] The receptor is predominantly coupled to the Gq class of G proteins.[1] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][6] IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium, which can be visualized and quantified using calcium-sensitive fluorescent dyes.[6][7]

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Design with PSB-KK1445

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-KK1445 is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that has emerged as a promising therapeutic target in areas such as immunology and cancer.[1] Characterizing the activity of this compound and similar compounds requires robust and reproducible cell-based assays. These application notes provide detailed protocols for key assays to investigate the pharmacological properties of this compound, focusing on its agonistic effects on GPR18 signaling.

GPR18 is known to couple primarily to the Gαi/o family of G proteins.[2] Upon activation by an agonist like this compound, GPR18 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][3] Furthermore, like many GPCRs, GPR18 activation can also lead to the recruitment of β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.

This document outlines protocols for three fundamental cell-based assays to quantify the potency and efficacy of this compound:

-

β-Arrestin Recruitment Assay: To measure the direct interaction of β-arrestin with the activated GPR18.

-

cAMP Assay: To quantify the inhibition of cAMP production following GPR18 activation.

-

ERK1/2 Phosphorylation Assay: To measure the activation of the downstream MAPK/ERK signaling pathway.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the reported in vitro activity of this compound at GPR18. This data is essential for designing appropriate concentration ranges for the described experimental protocols.

| Ligand | Target | Assay Type | Potency (EC50) | Selectivity | Reference |

| This compound | Human GPR18 | β-Arrestin Recruitment | 45.4 nM | >200-fold vs. CB1, CB2, GPR55, GPR183 | [1][4] |

| This compound | Mouse GPR18 | β-Arrestin Recruitment | 124 nM | >200-fold vs. CB1, CB2, GPR55, GPR183 | [1][4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

Caption: GPR18 signaling pathway activated by this compound.

Caption: Experimental workflow for the β-arrestin recruitment assay.

Caption: Experimental workflow for the cAMP inhibition assay.

Caption: Experimental workflow for the ERK1/2 phosphorylation assay.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR18, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Materials:

-

Cells: CHO-K1 or HEK293 cells stably co-expressing GPR18 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

-

Assay Plate: 384-well white, solid-bottom tissue culture-treated plates.

-

Reagents:

-

Cell plating reagent.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer.

-

Detection reagent (containing chemiluminescent substrate).

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2).

-

Luminometer.

-

Protocol:

-